2-(3-Methylphenyl)-p-benzoquinone
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Overview
Description
2-(3-Methylphenyl)-p-benzoquinone is an organic compound that belongs to the class of quinones. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is specifically a derivative of p-benzoquinone, where a 3-methylphenyl group is attached to the quinone ring. Quinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-p-benzoquinone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenyl with p-benzoquinone. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the oxidation of 2-(3-Methylphenyl)hydroquinone. This can be achieved using oxidizing agents such as potassium dichromate (K2Cr2O7) or manganese dioxide (MnO2) in an acidic medium. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic reactors and automated monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The choice of solvents and reagents is optimized to reduce environmental impact and improve cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-p-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: More complex quinone derivatives.
Reduction: 2-(3-Methylphenyl)hydroquinone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methylphenyl)-p-benzoquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological redox reactions and as a model compound for understanding quinone behavior in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-p-benzoquinone involves its ability to undergo redox reactions. In biological systems, quinones can participate in electron transfer processes, acting as electron acceptors in various enzymatic reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing cellular pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
p-Benzoquinone: The parent compound, lacking the 3-methylphenyl group.
2-(4-Methylphenyl)-p-benzoquinone: A similar compound with a methyl group in the para position.
2-(3-Chlorophenyl)-p-benzoquinone: A derivative with a chlorine substituent instead of a methyl group.
Uniqueness
2-(3-Methylphenyl)-p-benzoquinone is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s electron density and steric properties, leading to differences in reaction rates and product distributions compared to other quinone derivatives.
Properties
IUPAC Name |
2-(3-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13(12)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWRNWSCMSBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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